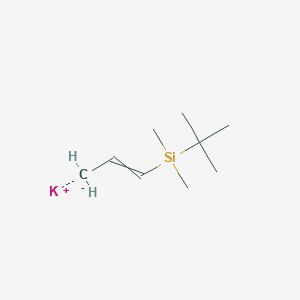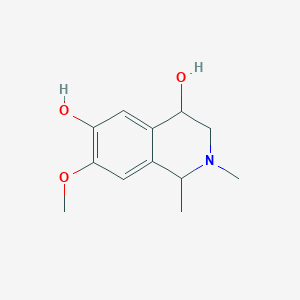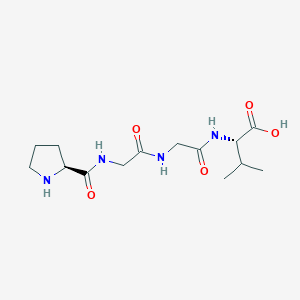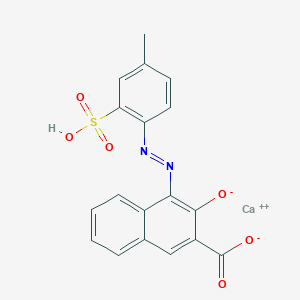![molecular formula C38H30OP2 B12516442 4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine](/img/structure/B12516442.png)
4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine is a compound known for its unique structure and properties. It is a diphosphine ligand that has been widely studied for its applications in catalysis and coordination chemistry. The compound features a dibenzo[b,f]oxepine backbone with diphenylphosphino groups at the 4 and 6 positions, making it a versatile ligand for various metal complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine typically involves the reaction of dibenzo[b,f]oxepine with diphenylphosphine. One common method includes the use of a palladium-catalyzed coupling reaction. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine groups would yield phosphine oxides, while substitution reactions could yield a variety of derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine has several applications in scientific research:
Chemistry: It is used as a ligand in the formation of metal complexes, which are studied for their catalytic properties in various organic reactions.
Biology: The compound’s metal complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of these metal complexes in drug development and delivery systems.
Wirkmechanismus
The mechanism by which 4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers to form complexes that can catalyze various chemical reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used. For example, in catalytic hydrogenation reactions, the metal-ligand complex facilitates the transfer of hydrogen atoms to the substrate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Bis(diphenylphosphino)phenoxazine: This compound has a similar diphosphine structure but with a phenoxazine backbone.
4,5-Bis(diphenylphosphino)-9-isopropylidenexanthene: Another similar compound with a xanthene backbone and diphenylphosphino groups at the 4 and 5 positions.
Bis(2-diphenylphosphino)-p-tolyl ether: This compound features a diphenylphosphino ether linkage.
Uniqueness
4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine is unique due to its dibenzo[b,f]oxepine backbone, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it a valuable ligand for forming metal complexes with specific catalytic activities and selectivities.
Eigenschaften
Molekularformel |
C38H30OP2 |
|---|---|
Molekulargewicht |
564.6 g/mol |
IUPAC-Name |
(1-diphenylphosphanyl-5,6-dihydrobenzo[b][1]benzoxepin-10-yl)-diphenylphosphane |
InChI |
InChI=1S/C38H30OP2/c1-5-17-31(18-6-1)40(32-19-7-2-8-20-32)35-25-13-15-29-27-28-30-16-14-26-36(38(30)39-37(29)35)41(33-21-9-3-10-22-33)34-23-11-4-12-24-34/h1-26H,27-28H2 |
InChI-Schlüssel |
HOCPEONZJLYHPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Hydroxy-N-[(2-nitrobenzoyl)carbamothioyl]benzamide](/img/structure/B12516376.png)
![4-[4-(Benzyloxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12516377.png)





![1-cyclohexyloxycarbonyloxyethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B12516431.png)
![2-[(Ethenyloxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B12516432.png)

![Methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate](/img/structure/B12516441.png)
